4-[Oxo(piperazin-1-yl)acetyl]morpholine

Catalog No.
S680250
CAS No.
875164-29-7
M.F
C10H17N3O3
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[Oxo(piperazin-1-yl)acetyl]morpholine

CAS Number

875164-29-7

Product Name

4-[Oxo(piperazin-1-yl)acetyl]morpholine

IUPAC Name

1-morpholin-4-yl-2-piperazin-1-ylethane-1,2-dione

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C10H17N3O3/c14-9(12-3-1-11-2-4-12)10(15)13-5-7-16-8-6-13/h11H,1-8H2

InChI Key

XHWMCHIHVJSGRA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C(=O)N2CCOCC2

Canonical SMILES

C1CN(CCN1)C(=O)C(=O)N2CCOCC2

While not specific to 4-[Oxo(piperazin-1-yl)acetyl]morpholine, research has been conducted on related compounds containing similar structural features, such as piperazine and morpholine scaffolds, which are known for their diverse biological activities. These activities include:

  • Antibacterial and Anti-tubercular Properties

    Studies have explored the potential of piperazine derivatives as antibacterial and anti-tubercular agents. For instance, a study by Suresh et al. (2013) investigated the activity of various 1-cyclopropyl-6-fluoro-quinoline derivatives containing piperazine moieties against Mycobacterium tuberculosis and other bacterial strains. []

  • Central Nervous System (CNS) Activity

    Certain piperazine derivatives have been investigated for their potential effects on the CNS. For example, some piperazine derivatives exhibit anticonvulsant properties, while others have been explored as potential treatments for neurodegenerative diseases like Alzheimer's disease. []

4-[Oxo(piperazin-1-yl)acetyl]morpholine is a synthetic compound characterized by a morpholine ring substituted with an oxo group and a piperazine moiety. The compound's structure includes a morpholine ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the oxo group (C=O) attached to the piperazine enhances its reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.

The reactivity of 4-[Oxo(piperazin-1-yl)acetyl]morpholine can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, participating in substitution reactions.
  • Acylation Reactions: The oxo group may facilitate acylation reactions, allowing for further derivatization.
  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of morpholine and piperazine derivatives.

These reactions are significant for modifying the compound to enhance its biological activity or selectivity.

Research indicates that compounds with piperazine and morpholine moieties exhibit diverse biological activities, including:

  • Anticancer Activity: Derivatives of piperazine have shown promising results against various cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Properties: Piperazine derivatives have been found to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics .
  • Neurological Effects: Certain piperazine-containing compounds have been studied for their potential as antidepressants and anxiolytics, acting on serotonin receptors .

The synthesis of 4-[Oxo(piperazin-1-yl)acetyl]morpholine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Piperazine Ring: Starting from appropriate amines and reagents to form the piperazine structure.
  • Acetylation: Acetylating the piperazine using acetic anhydride or acetyl chloride.
  • Cyclization with Morpholine: The final step involves cyclizing the product with morpholine under controlled conditions to yield 4-[Oxo(piperazin-1-yl)acetyl]morpholine.

Each step requires careful optimization of conditions such as temperature, solvent, and reaction time to maximize yield and purity.

4-[Oxo(piperazin-1-yl)acetyl]morpholine has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Probes: For studying biological pathways involving neurotransmitter systems due to its interaction with various receptors.
  • Research Tool: In studies focusing on enzyme inhibition, particularly against acetylcholinesterase, which is relevant in neuropharmacology.

Interaction studies involving 4-[Oxo(piperazin-1-yl)acetyl]morpholine focus on its binding affinity to various biological targets:

  • Receptor Binding Assays: Evaluating the compound's affinity for serotonin and dopamine receptors has shown promising results, indicating potential use in treating mood disorders .
  • Enzyme Inhibition Studies: Research has demonstrated that this compound can inhibit key enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 4-[Oxo(piperazin-1-yl)acetyl]morpholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Oxo-piperidine derivativesSimilar oxo group but lacks morpholine structureOften exhibits different pharmacological profiles
Piperazinyl coumarin derivativesContains piperazine but different core structureKnown for strong anticancer activity
Morpholino derivativesMorpholine ring but different substituentsVarying biological activities depending on substitutions

4-[Oxo(piperazin-1-yl)acetyl]morpholine stands out due to its unique combination of both piperazine and morpholine rings, which may enhance its binding properties and biological efficacy compared to other compounds.

XLogP3

-1.4

Dates

Last modified: 08-15-2023

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